3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid
Description
3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a methoxypyridine moiety. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 209.20 g/mol. The compound consists of a pyridine ring substituted with a methoxy group at the 6-position and a 2-methylpropanoic acid chain at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting enzyme inhibition or receptor modulation .
The methoxy group enhances solubility in polar solvents, while the pyridine ring contributes to aromatic π-π interactions in molecular recognition. Its synthesis typically involves coupling reactions between pyridine derivatives and substituted propanoic acids, as suggested by its inclusion in building block catalogs for medicinal chemistry .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(10(12)13)6-8-4-3-5-9(11-8)14-2/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
KERKOVPGDKGHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine, which is commercially available or can be synthesized from pyridine derivatives.
Alkylation: The 6-methoxypyridine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropanoic acid moiety.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid may involve:
Large-Scale Alkylation: Using continuous flow reactors to ensure consistent product quality and yield.
Purification: The product is purified through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(6-Hydroxypyridin-2-yl)-2-methylpropanoic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol, resulting in 3-(6-Methoxypyridin-2-yl)-2-methylpropanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: 3-(6-Hydroxypyridin-2-yl)-2-methylpropanoic acid.
Reduction: 3-(6-Methoxypyridin-2-yl)-2-methylpropanol.
Substitution: 3-(6-Halopyridin-2-yl)-2-methylpropanoic acid.
Scientific Research Applications
3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid and related compounds:
Pharmacological and Chemical Behavior
- Solubility: The pyridine ring in the target compound improves water solubility compared to phenyl analogs (e.g., 2-(3-Methoxyphenyl)-2-methylpropanoic acid) .
- Reactivity : The absence of a thiol group (vs. Imp. C) reduces oxidative degradation risks, enhancing shelf-life .
- Biological Activity : Sulfonamide derivatives (e.g., ) exhibit stronger enzyme-binding affinity due to hydrogen-bonding with sulfonyl groups, whereas the target compound’s pyridine ring may target nicotinic acetylcholine receptors .
Stability and Degradation
- 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid: Stable under acidic conditions (pH 2–7) due to electron-withdrawing pyridine ring .
- Imp. C : Degrades rapidly in oxidative environments, forming disulfide byproducts .
- 6-Bromoimidazopyridine () : Bromine substitution increases photolytic degradation risks .
Biological Activity
3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Research indicates that 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid may function as an inhibitor of specific kinases involved in cell signaling pathways, particularly those associated with cancer and metabolic disorders. It has been suggested that the compound interacts with the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in regulating cell growth and metabolism .
Anticancer Properties
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that it effectively reduced cell viability in human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cells. The observed IC50 values were approximately 150 μM for A549 and 120 μM for HeLa cells, indicating moderate potency against these cancer types .
Antimicrobial Activity
In addition to its anticancer properties, 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid exhibited antimicrobial activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
- Staphylococcus aureus : 50 µg/mL
- Escherichia coli : 40 µg/mL
These findings highlight its potential as a therapeutic agent in treating bacterial infections .
Study 1: Inhibition of Cancer Cell Growth
A study conducted on A549 and HeLa cells revealed that treatment with 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid led to significant apoptosis, evidenced by increased levels of caspase-3 activity. Flow cytometry analysis showed an increase in the sub-G1 phase population, confirming cell death .
Study 2: Antimicrobial Efficacy
In a separate investigation focusing on antimicrobial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in MRSA infections .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via coupling reactions involving pyridine derivatives and propanoic acid precursors. For example, catalytic hydrogenation or palladium-mediated cross-coupling can introduce the methoxypyridyl moiety to the propanoic acid backbone. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical to mitigate side reactions, such as over-reduction of the pyridine ring. Evidence from patent literature suggests its use as an intermediate in Elafibranor synthesis, where controlled stepwise coupling is employed .
Q. How can the purity and structural integrity of 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid be validated?
- Methodological Answer : Analytical techniques such as HPLC (with UV detection at 254 nm) and LC-MS are recommended for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxypyridyl and methylpropanoic acid moieties. For instance, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while the methyl group on the propanoic acid appears as a singlet near δ 1.2–1.5 ppm .
Q. What are the key stability considerations for this compound under storage and experimental conditions?
- Methodological Answer : The compound is sensitive to light and moisture due to its ester and aromatic ether groups. Storage at –20°C under inert gas (argon or nitrogen) in amber vials is advised. Accelerated stability studies (e.g., 40°C/75% relative humidity for 14 days) can predict degradation pathways, such as hydrolysis of the methoxy group or oxidation of the pyridine ring .
Advanced Research Questions
Q. How does the steric and electronic environment of the methoxypyridyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group at the 6-position of the pyridine ring acts as an electron-donating substituent, enhancing the ring’s electron density and facilitating electrophilic substitution. However, steric hindrance from the methyl group on the propanoic acid backbone may limit accessibility in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies (DFT calculations) can model transition states to optimize ligand-catalyst pairs for regioselective modifications .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent systems). Systematic meta-analysis of published data, combined with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests), can clarify structure-activity relationships. For example, impurities like 3-(4-fluorophenyl) analogs (common in synthesis) may confound results, necessitating rigorous impurity profiling via HRMS .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as LogP and plasma protein binding?
- Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME calculate physicochemical parameters. The methoxypyridyl group increases hydrophilicity (lower LogP), while the methylpropanoic acid enhances plasma protein binding. Molecular dynamics simulations (e.g., using GROMACS) can further model interactions with serum albumin, guiding structural modifications for improved bioavailability .
Q. What advanced spectroscopic techniques characterize degradation products under oxidative stress?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS identifies degradation fragments. For example, oxidation of the pyridine ring may yield N-oxide derivatives, detectable via characteristic [M+H]+ ions at m/z +16. Electron paramagnetic resonance (EPR) can track radical intermediates formed during photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
